Cas no 93933-83-6 (4(3H)-Pyrimidinone,5-amino-2,6-dimethyl-)

5-アミノ-2,6-ジメチル-4(3H)-ピリミジノンは、ピリミジン骨格を有する重要な有機化合物です。分子式C6H9N3Oで表され、アミノ基とメチル基の置換により特異的な化学的性質を示します。医薬品中間体や農薬合成における有用な原料として注目されており、特にヘテロ環化合物の構築に優れた反応性を発揮します。結晶性が良好で取り扱いやすく、安定性に優れるため、実験室から工業スケールまで幅広く適用可能です。また、求核置換反応や縮合反応への高い適用性が特徴で、多様な誘導体合成の出発物質として活用されています。

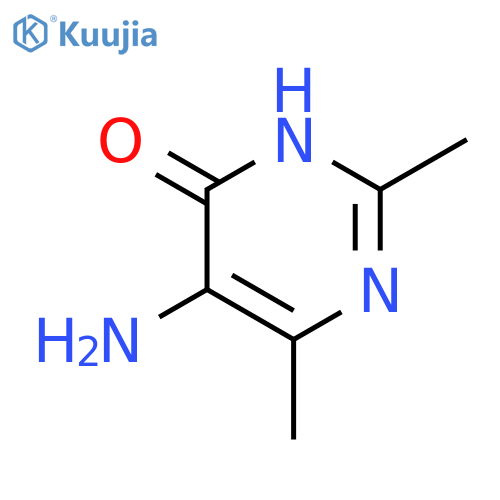

93933-83-6 structure

商品名:4(3H)-Pyrimidinone,5-amino-2,6-dimethyl-

4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 4(3H)-Pyrimidinone,5-amino-2,6-dimethyl-

- 4(1H)-Pyrimidinone, 5-amino-2,6-dimethyl- (9CI)

- 5-amino-2,6-dimethylpyrimidin-4-ol

- AKOS001716740

- 93933-83-6

- SCHEMBL7080264

- CHEMBL1625785

- 2,6-dimethyl-4-hydroxy-5-aminopyrimidine

- 2,6-dimethyl-5-amino-4-oxo-3,4-dihydropyrimidine

- AKOS006339577

-

- インチ: InChI=1S/C6H9N3O/c1-3-5(7)6(10)9-4(2)8-3/h7H2,1-2H3,(H,8,9,10)

- InChIKey: LKKSPQLDRZTINU-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)NC(=N1)C)N

計算された属性

- せいみつぶんしりょう: 139.074561919g/mol

- どういたいしつりょう: 139.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 67.5Ų

4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619130-1g |

5-Amino-2,6-dimethylpyrimidin-4(1H)-one |

93933-83-6 | 98% | 1g |

¥20706.00 | 2024-04-24 |

4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

93933-83-6 (4(3H)-Pyrimidinone,5-amino-2,6-dimethyl-) 関連製品

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬